molecular formula C12H12N2O3S B13262021 6-(Benzyloxy)pyridine-3-sulfonamide

6-(Benzyloxy)pyridine-3-sulfonamide

Cat. No.: B13262021
M. Wt: 264.30 g/mol
InChI Key: XTZCITRMQVJEDF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridine-3-sulfonamide is an organic compound with the molecular formula C12H12N2O3S. It is characterized by a pyridine ring substituted with a benzyloxy group at the 6-position and a sulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)pyridine-3-sulfonamide typically involves the following steps:

    Nucleophilic Substitution:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Sulfonamide reduction can produce primary or secondary amines.

    Substitution: Electrophilic substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(Benzyloxy)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    6-(Methoxy)pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    6-(Ethoxy)pyridine-3-sulfonamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness: 6-(Benzyloxy)pyridine-3-sulfonamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The larger benzyloxy group compared to methoxy or ethoxy groups can result in different steric and electronic effects, potentially leading to distinct properties and applications .

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

6-phenylmethoxypyridine-3-sulfonamide

InChI

InChI=1S/C12H12N2O3S/c13-18(15,16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,15,16)

InChI Key

XTZCITRMQVJEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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